
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorene-based compounds are of interest in various fields due to their unique properties . They are often used in the synthesis of fluorescent heterocyclic compounds, which are used as emitters for electroluminescence devices, molecular probes for biochemical research, dyes for textiles and polymers, fluorescent whitening agents, and photo-conducting materials .
Synthesis Analysis
The synthesis of fluorene-based compounds often involves condensation reactions . For example, a series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and MS . These BFILs were used as catalysts in the condensation reaction of 9-fluorenone and phenol .Molecular Structure Analysis
The molecular structure of fluorene-based compounds is often characterized by NMR and MS . Changes in the substitution pattern, conjugation, and molecular electronic structure can bring about very different optical and physical properties for such materials .Chemical Reactions Analysis
Fluorene-based compounds often undergo various chemical reactions. For example, they can participate in condensation reactions . The catalytic properties of BFILs in these reactions were studied .Physical And Chemical Properties Analysis
Fluorene-based compounds often possess good fluorescence-emitting ability . They display strong blue emission and have φFL values in the region of 0.31–0.99 in solution .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : The chemical structure of interest is related to the broader family of pyrazole and fluorene derivatives. These compounds are synthesized through various organic reactions, involving key steps like condensation, cyclization, and functional group transformations. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides involves the reaction of specific acrylamides with hydrazine hydrate, showcasing a method to incorporate amino and methoxy functionalities into the pyrazole core (Hassan, Hafez, & Osman, 2014).
Characterization Techniques : The characterization of these compounds relies on analytical and spectroscopic methods, including IR, MS, 1H-NMR, and 13C-NMR, to confirm their structures. This comprehensive approach ensures the accurate identification of the synthesized compounds and their functional groups, essential for their application in further studies (Hassan, Hafez, & Osman, 2014).
Applications in Medicinal Chemistry
Antitumor Activity : Compounds with structural similarities to the specified chemical have been investigated for their cytotoxic and antitumor activities. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases derived from pyrazole carboxamides showed promising in vitro cytotoxic activity against various human cancer cell lines. This suggests their potential as scaffolds for developing antitumor agents (Hassan, Hafez, Osman, & Ali, 2015).
Apoptosis Induction : Certain fluorene-1-carboxamide derivatives have been identified as novel apoptosis inducers, with the potential to arrest cancer cells in the G(2)/M phase followed by apoptosis. These findings highlight the therapeutic potential of fluorene derivatives in cancer treatment through the induction of programmed cell death (Kemnitzer et al., 2009).
Materials Science Applications
Polyamide Synthesis : The fluorene moiety is utilized in the synthesis of various polyamides and polymers, demonstrating excellent solubility and thermal stability. These materials show potential for applications in electronics and photonics, where stability and electronic properties are crucial (Sun et al., 2016).
Electrochromic Materials : Electroactive polyamides containing bis(diphenylamino)-fluorene units exhibit reversible electrochromic properties, changing color upon electrical stimulation. This property is valuable for the development of smart windows, displays, and other electrochromic devices (Sun et al., 2016).
Wirkmechanismus
Target of Action
Compounds with a fluorene moiety have been used in the synthesis of organic hole transport materials . These materials are used in perovskite solar cells, suggesting that the compound might interact with these cells or similar structures .
Mode of Action
The presence of a fluorene moiety suggests that it might be involved in electron transport processes
Biochemical Pathways
Given its potential role in electron transport, it might influence pathways related to energy production or conversion .
Result of Action
Its potential role in electron transport suggests that it might influence energy production or conversion processes at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-25-12-18(21(24-25)28-2)20(27)22-11-19(26)23-15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10,12H,9,11H2,1-2H3,(H,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFPCFXBLIFREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

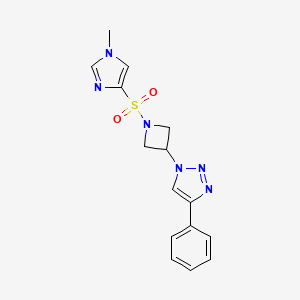
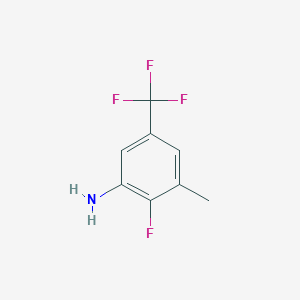
![6-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B2745277.png)
![7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745280.png)
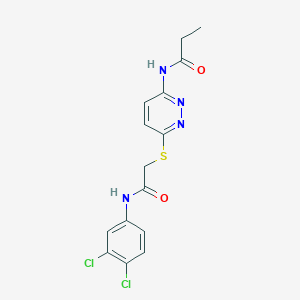

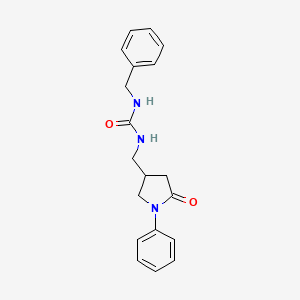
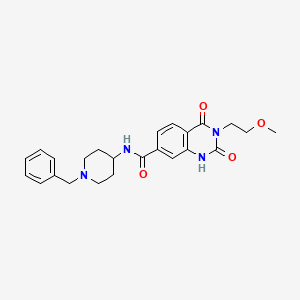
![N-(4-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2745286.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2745290.png)
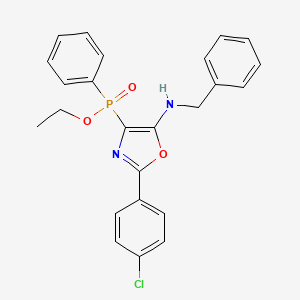
![N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745292.png)
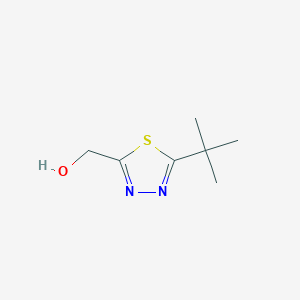
![N-(3-acetyl-7-oxo-6-prop-2-enylspiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl)a cetamide](/img/structure/B2745295.png)